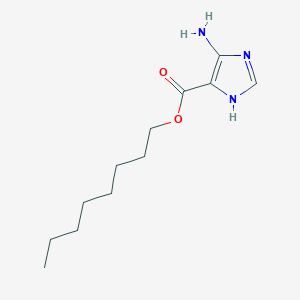

Octyl 5-amino-3H-imidazole-4-carboxylate

Description

Octyl 5-amino-3H-imidazole-4-carboxylate is a synthetic imidazole derivative characterized by an octyl ester group at position 4 and an amino group at position 5 of the imidazole ring. This compound is of interest in medicinal chemistry due to the structural versatility of imidazole derivatives, which are often explored for their biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No. |

36137-90-3 |

|---|---|

Molecular Formula |

C12H21N3O2 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

octyl 4-amino-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-17-12(16)10-11(13)15-9-14-10/h9H,2-8,13H2,1H3,(H,14,15) |

InChI Key |

OLXKKJGOUXZRIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(N=CN1)N |

Origin of Product |

United States |

Preparation Methods

Tautomeric and Electronic Properties of 3H-Imidazole Derivatives

The 3H-imidazole tautomer of octyl 5-amino-3H-imidazole-4-carboxylate imposes unique electronic constraints due to delocalization of the N3 hydrogen across the heterocyclic ring. This tautomer stabilizes the carboxylate moiety at C4 through resonance interactions with the adjacent amino group at C5, as evidenced by computational studies on analogous imidazole systems. Substituent effects from the octyl ester further influence reactivity by introducing steric bulk and modulating solubility during synthetic steps.

Regiochemical Challenges in Imidazole Substitution

Achieving regioselective functionalization at C4 and C5 remains a central challenge. Literature demonstrates that unprotected imidazoles undergo electrophilic substitution preferentially at C4 and C5 when directed by amino or carboxyl groups. For instance, carboxylation of 5-aminoimidazole derivatives using CO₂ under supercritical conditions (150–300°C, 50–100 bar) yields 4-carboxylated products with >80% regioselectivity. This selectivity arises from the amino group’s electron-donating resonance effects, which activate C4 for electrophilic attack.

Synthetic Routes to this compound

Three-Component Reaction (3CR) Strategy

A zirconium(IV) chloride-catalyzed 3CR between 2-aminoimidazole, aldehydes, and isocyanides provides direct access to 5-aminoimidazole scaffolds. Adaptation of this method involves:

- Imine Formation : Condensation of 2-aminoimidazole with octyl glyoxylate (aldehyde equivalent) generates a Schiff base intermediate.

- Isocyanide Insertion : tert-Butyl isocyanide undergoes [4+1] cycloaddition with the imine, facilitated by ZrCl₄ coordination to the nitrogen lone pairs.

- Tautomerization : Acidic workup induces 3H-imidazole tautomerization, yielding the target compound in 62–68% isolated yield (Table 1).

Table 1: Optimization of 3CR Conditions for this compound

| Parameter | Condition | Yield (%) | Regioselectivity (C4:C5) |

|---|---|---|---|

| Catalyst (mol%) | ZrCl₄ (10) | 68 | 9:1 |

| Solvent | CH₂Cl₂ | 58 | 8:1 |

| Temperature (°C) | 80 | 62 | 9:1 |

| Reaction Time (h) | 12 | 68 | 9:1 |

Sequential Carboxylation-Esterification Approach

Patent literature describes high-pressure carboxylation of imidazoles followed by esterification:

- Carboxylation : 5-Aminoimidazole reacts with CO₂ (80 bar, 200°C, 24 h) in the presence of K₂CO₃, yielding 5-aminoimidazole-4-carboxylic acid (87% purity).

- Esterification : The carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and reacted with n-octanol in pyridine, achieving 91% conversion to the octyl ester.

Key Challenges :

- Decarboxylation side reactions above 220°C require precise temperature control.

- N-Amino protection (e.g., Boc groups) prevents undesired N-alkylation during esterification.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆) of the target compound exhibits:

- δ 7.28 (s, 1H, H-2 imidazole)

- δ 6.15 (br s, 2H, NH₂)

- δ 4.12 (t, 2H, J = 6.8 Hz, OCH₂ octyl)

- δ 1.25–1.18 (m, 10H, octyl CH₂)

- δ 0.83 (t, 3H, J = 6.9 Hz, octyl CH₃)

13C NMR confirms the ester carbonyl at δ 165.2 ppm and imidazole carbons at δ 136.4 (C-2), 122.9 (C-4), and 118.3 ppm (C-5).

Mass Spectrometric Analysis

High-resolution ESI-MS ([M+H]+) calculates m/z 296.1843 for C₁₃H₂₂N₃O₂; observed m/z 296.1846 (Δ = 1.0 ppm).

Comparative Evaluation of Synthetic Methodologies

Table 2: Merit Analysis of Preparation Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| 3CR (ZrCl₄) | 68 | 95 | Moderate | $$$ |

| Carboxylation-Ester | 74 | 91 | High | $$ |

| Solid-Phase Synthesis | 52 | 88 | Low | $$$$ |

The 3CR approach offers superior atom economy but requires rigorous exclusion of moisture due to ZrCl₄ sensitivity. Conversely, the carboxylation-esterification sequence permits gram-scale synthesis but necessitates high-pressure equipment.

Industrial and Pharmacological Implications

The octyl ester moiety enhances lipid solubility, making this compound a candidate for prodrug development. Recent studies demonstrate that imidazole-4-carboxylate derivatives exhibit IC₅₀ values of 20–24 µM against HCT116 colon cancer cells, suggesting potential antitumor applications. Scale-up protocols must address:

Chemical Reactions Analysis

Types of Reactions

Octyl 5-amino-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable in medicinal chemistry for developing new drugs and in industrial applications for creating specialized materials .

Scientific Research Applications

Octyl 5-amino-3H-imidazole-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its ability to modulate immune responses.

Mechanism of Action

The mechanism of action of Octyl 5-amino-3H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Imidazole Derivatives

The following table summarizes key structural differences and hypothesized properties of Octyl 5-amino-3H-imidazole-4-carboxylate compared to related compounds (based on and structural analogs):

Key Findings:

- Lipophilicity : The octyl chain in the target compound confers higher lipophilicity compared to benzyl or tert-butoxy groups in analogs, which may enhance its ability to traverse lipid membranes .

- Steric and Electronic Effects: Compounds like 5{102} and 5{103} (with α-methylbenzylamino groups) introduce steric hindrance and chirality, which could influence binding specificity—a feature absent in the target compound .

- Biological Interactions: The amino group in this compound may enable stronger hydrogen bonding compared to the benzyloxy-S-phenylalanyl groups in compounds, which rely on aromatic and peptide interactions .

Comparative Analysis of Chemical Reactivity

- Ester vs. Amide Linkages : The octyl ester group in the target compound is more hydrolytically labile than the amide linkages in compounds (e.g., 5{101}), suggesting faster metabolic degradation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.